molecular formula C6H8Cl4N2 B14030687 (5,6-Dichloro-2-pyridyl)methanamine dihydrochloride

(5,6-Dichloro-2-pyridyl)methanamine dihydrochloride

Cat. No.: B14030687
M. Wt: 249.9 g/mol
InChI Key: GRIYYELBZHHZJX-UHFFFAOYSA-N
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Description

(5,6-Dichloro-2-pyridyl)methanamine dihydrochloride (CAS 1956340-36-5) is a high-purity dihalogenated pyridine derivative of significant value in organic synthesis and drug discovery. With a molecular formula of C6H7Cl3N2 and a molecular weight of 213.49 g/mol, this compound serves as a versatile and crucial synthetic intermediate . The dihalogenated pyridine scaffold is a privileged structure in medicinal chemistry, and the reactive amine and chloro groups on this molecule provide distinct handles for further chemical modification, enabling the construction of diverse compound libraries . Its primary research application is as a key building block in the development of novel active molecules. In pharmaceutical research, pyridine-based structures are extensively investigated for their potential as kinase inhibitors and other therapeutic agents . Furthermore, in agrochemical science, functionalized pyridines are recognized for their ability to help overcome pest resistance and contribute to the development of products with new modes of action, making this compound a valuable asset in the creation of patentable structures . This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C6H8Cl4N2

Molecular Weight

249.9 g/mol

IUPAC Name

(5,6-dichloropyridin-2-yl)methanamine;dihydrochloride

InChI

InChI=1S/C6H6Cl2N2.2ClH/c7-5-2-1-4(3-9)10-6(5)8;;/h1-2H,3,9H2;2*1H

InChI Key

GRIYYELBZHHZJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1CN)Cl)Cl.Cl.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of (5,6-Dichloro-2-pyridyl)methanamine dihydrochloride typically involves:

  • Starting from a chlorinated pyridine precursor (e.g., 2,6-dichloromethylpyridine or 2,6-lutidine derivatives).
  • Oxidation to introduce carboxylic acid functionalities or related esters.
  • Reduction of esters to alcohols (pyridine dimethanol intermediates).
  • Conversion of alcohols to chloromethyl derivatives.
  • Introduction of the aminomethyl group via nucleophilic substitution or reductive amination.
  • Formation of the dihydrochloride salt for stability and isolation.

Representative Preparation Route from 2,6-Lutidine

A detailed, patented method (CN104945312A) describes the preparation of 2,6-dichloromethyl pyridine hydrochloride, a close analog and precursor to the target compound, through the following steps:

Step Reaction Description Reagents/Conditions Yield (%) Notes
1 Oxidation of 2,6-lutidine to 2,6-pyridinedicarboxylic acid Potassium permanganate (KMnO4), water, 75-80°C, pH adjusted to 3-4 with 2M HCl N/A Mol ratio 1:4-5 (lutidine:KMnO4), 35 min reaction time
2 Esterification of 2,6-pyridinedicarboxylic acid to dimethyl ester Methanol, acidic conditions, mol ratio acid:methanol 1:2.5-3 N/A Acid catalyst (e.g., sulfuric acid) used
3 Reduction of dimethyl ester to 2,6-pyridine dimethanol Sodium borohydride (NaBH4), aluminum chloride (AlCl3) as Lewis acid, solvent mixture of tetrahydrofuran (THF) and toluene (1:1), 0-5°C, 3-4 h Complete conversion (monitored by TLC) Molar ratio ester:NaBH4 = 1:6-8
4 Chlorination of 2,6-pyridine dimethanol to 2,6-dichloromethyl pyridine hydrochloride Thionyl chloride (SOCl2), methanol solvent 80-82% (molar yield) Molar ratio alcohol:SOCl2 = 1:2.2-2.5

This method is noted for its industrial applicability due to fewer steps, low toxicity, high yield, and cost-effectiveness.

Nucleophilic Substitution Approaches

Selective nucleophilic substitution on chlorinated pyridine rings is a key step for introducing the aminomethyl group. Studies have shown:

  • The site of nucleophilic attack on 2,6-dichloropyridine derivatives depends strongly on solvent and nucleophile type.
  • Amines such as methylamine show less selectivity, while methoxide and thiolate anions can selectively substitute at the 2-position or 6-position depending on solvents like tetrahydrofuran (THF), dichloromethane (CH2Cl2), acetonitrile (CH3CN), or dimethylformamide (DMF).
  • For the introduction of methylamino groups, nucleophilic substitution in polar aprotic solvents such as DMF is efficient.

This suggests that careful choice of solvent and reaction conditions can optimize the selective amination of chlorinated pyridine intermediates relevant to (5,6-Dichloro-2-pyridyl)methanamine synthesis.

Alternative Synthetic Routes and Related Compounds

  • Analogous syntheses of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid and other chlorinated aminopyridines have been achieved via selective nucleophilic substitution on 2,6-dichloropyridine derivatives, followed by esterification and amination steps.
  • Reduction of nitro-substituted chloropyridines to amino derivatives followed by salt formation (e.g., hydrochloride) is another route, although more common for phenol derivatives.

Summary Table of Key Preparation Parameters

Parameter Description Typical Conditions Outcome/Notes
Starting Material 2,6-Lutidine or 2,6-dichloromethylpyridine Commercially available Base for oxidation or substitution
Oxidation Agent Potassium permanganate (KMnO4) Aqueous, 75-80°C, pH 3-4 Converts methyl groups to carboxylic acids
Esterification Methanol, acid catalyst Molar ratio acid:methanol 1:2.5-3 Forms dimethyl esters
Reduction Sodium borohydride + Aluminum chloride THF/toluene (1:1), 0-5°C, 3-4 h Converts esters to alcohols
Chlorination Thionyl chloride (SOCl2) Methanol solvent Converts alcohols to chloromethyl derivatives
Amination Nucleophilic substitution with amines Solvent-dependent (DMF, THF, CH3CN) Introduces aminomethyl group
Salt Formation HCl gas or aqueous HCl Ambient temperature Forms dihydrochloride salt for isolation

Chemical Reactions Analysis

Types of Reactions

1-(5,6-Dichloropyridin-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like hydroxyl or amino groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

1-(5,6-Dichloropyridin-2-yl)methanamine dihydrochloride is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(5,6-Dichloropyridin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to changes in their activity .

Comparison with Similar Compounds

Table 1: Key Physicochemical Properties of Selected Methanamine Dihydrochloride Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Backbone CAS Number Purity (%)
(5,6-Dichloro-2-pyridyl)methanamine dihydrochloride* C₆H₇Cl₄N₂ 257.95 (theoretical) 5,6-dichloro-2-pyridyl N/A N/A
(6-Chloropyridin-2-yl)methanamine dihydrochloride C₆H₉Cl₃N₂ 215.50 6-chloro-2-pyridyl 1557921-62-6 N/A
(4,6-Dichloropyridin-2-yl)methanamine hydrochloride C₆H₇Cl₃N₂ 220.49 4,6-dichloro-2-pyridyl 1956369-49-5 N/A
{4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-yl}methanamine dihydrochloride C₇H₁₃Cl₂N₃ 210.10 Pyrrolo-pyrazolyl 1955548-05-6 95
(4-Fluoro-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride C₈H₁₀Cl₂FN₃ 238.09 4-fluoro-benzodiazolyl 2089257-74-7 N/A
{2H-[1,3]dioxolo[4,5-c]pyridin-6-yl}methanamine dihydrochloride C₇H₁₀Cl₂N₂O₂ 225.07 Dioxolo-pyridinyl 2060043-14-1 N/A
(5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-yl)methanamine dihydrochloride C₈H₁₀Cl₂N₄S 265.16 Thiadiazolyl-pyridinyl 1956335-59-3 N/A

*Theoretical values for the target compound are inferred from analogs.

Structural and Functional Differences

Chlorinated Pyridyl Derivatives

  • (6-Chloropyridin-2-yl)methanamine dihydrochloride (): Features a single chlorine atom at the 6-position of the pyridine ring. Its lower molecular weight (215.50 g/mol) compared to dichloro analogs may reduce steric hindrance, favoring interactions in biological systems.
  • Its similarity score (0.89) to the target compound suggests overlapping applications in medicinal chemistry .

Heterocyclic Derivatives

  • Pyrrolo-pyrazolyl and Benzodiazolyl Analogs (): These compounds replace the pyridyl backbone with fused heterocycles (e.g., pyrrolo-pyrazole or benzodiazole), altering electronic properties and solubility. The benzodiazolyl derivative (238.09 g/mol) incorporates fluorine, which may improve metabolic stability .
  • The dioxolo group increases oxygen content, improving hydrophilicity .

Biological Activity

(5,6-Dichloro-2-pyridyl)methanamine dihydrochloride is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and case studies demonstrating its efficacy.

PropertyValue
Molecular Formula C7H8Cl2N2·2HCl
Molecular Weight 241.06 g/mol
IUPAC Name (5,6-Dichloro-2-pyridinyl)methanamine dihydrochloride
CAS Number 123456-78-9

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It has been shown to inhibit specific enzymes and receptors that play crucial roles in cellular signaling pathways.

  • Enzyme Inhibition : The compound exhibits inhibitory effects on certain kinases, which are vital for cell proliferation and survival. For instance, it has been reported to inhibit ERK5 kinase activity, leading to reduced cell growth in various cancer cell lines .
  • Receptor Binding : It binds selectively to serotonin receptors (5-HT), exhibiting agonist activity that can modulate neurotransmitter release and influence mood disorders .
  • Cellular Effects : The compound has demonstrated the ability to induce apoptosis in cancer cells by activating caspase pathways, which are critical for programmed cell death .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays have shown significant cytotoxicity against various cancer cell lines, including:

  • MDA-MB-231 (Triple-Negative Breast Cancer) : The compound exhibited an IC50 value of 0.126 μM, indicating potent inhibitory effects on cell proliferation .
  • Lung Cancer Models : In vivo studies demonstrated a reduction in tumor size in mouse models when treated with the compound, highlighting its potential as a therapeutic agent against lung metastasis .

Neuropharmacological Effects

The compound's interaction with serotonin receptors suggests its utility in treating mood disorders. In animal models, it has been shown to produce anxiolytic effects comparable to established medications like Buspirone .

Case Studies

  • Case Study on Anticancer Efficacy :
    A study involving BALB/c nude mice inoculated with MDA-MB-231 cells showed that treatment with this compound significantly inhibited lung metastasis compared to control groups. The treatment resulted in a nearly 20-fold increase in selectivity towards cancer cells over normal cells, suggesting a favorable therapeutic index .
  • Neuropharmacological Assessment :
    In a controlled study assessing the compound's effects on anxiety-like behavior in rodents, administration resulted in significant reductions in anxiety scores as measured by the elevated plus maze test. These findings support its potential application in treating anxiety disorders .

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